molecular formula C7H14ClN B2634381 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1803582-71-9

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2634381
CAS No.: 1803582-71-9
M. Wt: 147.65
InChI Key: WYIXJQCZUIONHJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C7H14ClN It is a derivative of tetrahydropyridine, characterized by the presence of two methyl groups at the 4th and 5th positions of the tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the partial reduction of pyridinium salts. One common method is the treatment of N-methylpyridinium with borohydride reagents, which leads to the formation of 1-methyl-1,2,3,6-tetrahydropyridine . Another approach involves a modified Ireland-Claisen rearrangement, which produces tetrahydropyridines via a silyl ketene acetal intermediate .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced further to form fully saturated piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of neurological disorders.

    Industry: It may be used in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can affect neurotransmitter pathways, potentially influencing neuronal activity and behavior. The compound may also interact with enzymes and receptors, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer different properties compared to other tetrahydropyridine derivatives, making it valuable for specific research applications.

Biological Activity

4,5-Dimethyl-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on various research findings.

  • Molecular Formula : C₈H₁₄ClN
  • Molecular Weight : Approximately 161.66 g/mol
  • CAS Number : 1803582-71-9

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular pathways. It has been shown to influence:

  • Neurotransmitter Pathways : The compound may modulate the release and uptake of neurotransmitters such as dopamine and serotonin, which are crucial in regulating mood and motor functions.
  • Mitochondrial Function : It acts as an inhibitor of mitochondrial respiration, affecting energy metabolism within cells. This interaction can lead to neuroprotective effects in certain contexts .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : The compound has shown promise in models of neurodegenerative diseases like Parkinson's disease by protecting dopaminergic neurons from toxicity.
  • Antiviral Activity : It has demonstrated efficacy against influenza A virus by inhibiting viral replication through modulation of neurotransmitter systems.
  • Antioxidant Properties : The compound may exhibit antioxidant effects that help mitigate oxidative stress in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectiveProtects dopaminergic neurons from neurotoxicity in Parkinson's models
AntiviralInhibits influenza A virus replication
AntioxidantReduces oxidative stress in neuronal cells

Case Study: Neuroprotection in Parkinson's Disease

A study investigated the neuroprotective effects of this compound in a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The results showed that treatment with the compound significantly reduced the loss of dopaminergic neurons and improved motor function compared to untreated controls. This suggests a potential therapeutic role for the compound in managing Parkinson's disease symptoms .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of tetrahydropyridine derivatives. Modifications to the molecular structure can enhance specific activities or reduce toxicity. For instance:

  • Substituting different functional groups on the tetrahydropyridine ring can alter its affinity for neurotransmitter receptors.
  • The introduction of adamantyl groups has been associated with enhanced stability and bioactivity .

Properties

IUPAC Name

4,5-dimethyl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-6-3-4-8-5-7(6)2;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIXJQCZUIONHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CNCC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803582-71-9
Record name 4,5-dimethyl-1,2,3,6-tetrahydropyridine hydrochloride
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